[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate
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Overview
Description
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate: is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a 1,2-oxazole ring, a dimethoxyphenyl group, and a chlorophenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate typically involves the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.
Attachment of the dimethoxyphenyl group:
Formation of the chlorophenyl acetate moiety: This can be done by reacting the intermediate compound with 4-chlorophenyl acetic acid or its derivatives under esterification conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate: can be compared with other similar compounds, such as:
- [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-bromophenyl)acetate
- [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogens (chlorine, bromine, fluorine) can influence their chemical reactivity, biological activity, and potential applications. The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct properties and effects.
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5/c1-24-17-8-5-14(10-19(17)25-2)18-11-16(22-27-18)12-26-20(23)9-13-3-6-15(21)7-4-13/h3-8,10-11H,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRPDOSDZDLBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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